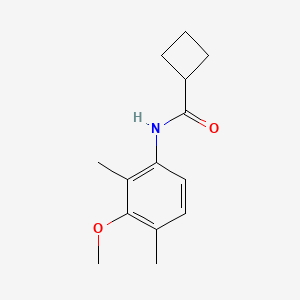
N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide is a chemical compound that has garnered significant attention in the field of scientific research due to its potential biological applications. This compound is also known as LY3023414 and has been studied extensively for its mechanism of action and its potential use in various research applications.
Mécanisme D'action
The mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is often observed in cancer cells. LY3023414 inhibits this pathway by binding to the ATP-binding site of PI3K, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that LY3023414 can inhibit angiogenesis, reduce inflammation, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide in lab experiments is its specificity for the PI3K/Akt/mTOR pathway. This specificity allows for targeted inhibition of this pathway, which is often dysregulated in cancer cells. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research involving N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide. One area of research involves the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Additionally, studies could focus on the use of LY3023414 in combination with other cancer treatments to enhance its efficacy. Finally, more research is needed to fully understand the potential physiological effects of this compound and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide involves the reaction of 3-methoxy-2,4-dimethylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide has been studied extensively for its potential use in various research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for cancer. Studies have shown that LY3023414 can inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-7-8-12(10(2)13(9)17-3)15-14(16)11-5-4-6-11/h7-8,11H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZFIMJMNYOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2CCC2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

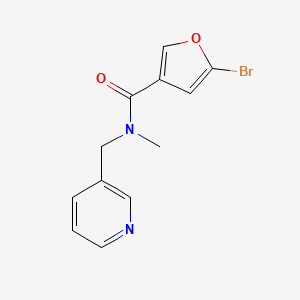

![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
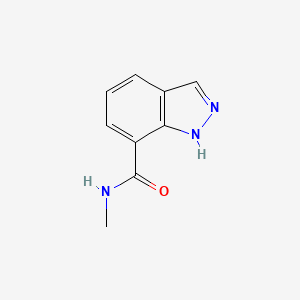
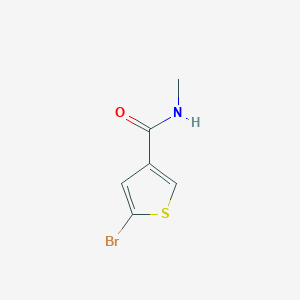
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide](/img/structure/B7503064.png)

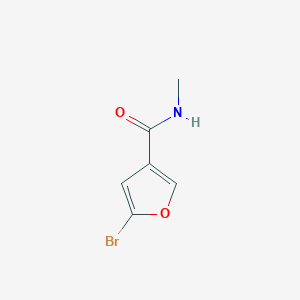
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)
![2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)

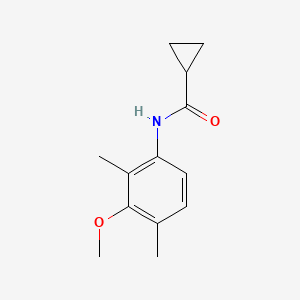
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
